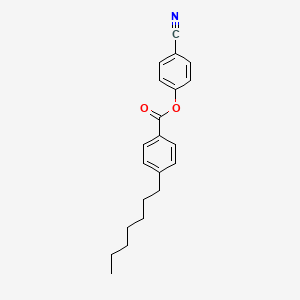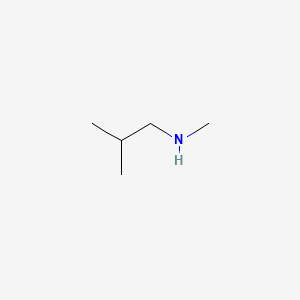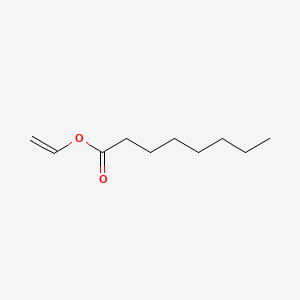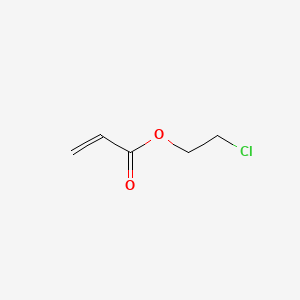
4-Cyanophenyl 4-heptylbenzoate
Overview
Description
4-Cyanophenyl 4-heptylbenzoate is an organic compound with the molecular formula C₂₁H₂₃NO₂ and a molecular weight of 321.42 g/mol . It is known for its applications in various fields, including materials chemistry and liquid crystal materials . The compound is characterized by its white to light yellow crystalline appearance and a melting point of 57°C .
Mechanism of Action
Target of Action
The primary targets of 4-Cyanophenyl 4-heptylbenzoate are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways. The downstream effects of these pathways could have significant impacts on cellular functions and processes.
Result of Action
The molecular and cellular effects of This compound As a biochemical used in proteomics research , it may influence protein expression or function, leading to changes at the molecular and cellular levels. These changes could potentially affect a wide range of biological processes.
Biochemical Analysis
Biochemical Properties
4-Cyanophenyl 4-heptylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it can influence the activity of these enzymes, thereby affecting the biochemical pathways they are involved in. Additionally, this compound can interact with proteins involved in signal transduction, potentially altering their function and the downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key proteins, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and cytochrome P450 enzymes, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the cell. For example, the hydrolysis of this compound by esterases can lead to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect its biological activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanophenyl 4-heptylbenzoate can be synthesized through the esterification of 4-heptylbenzoic acid with 4-cyanophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-heptylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-heptylbenzoic acid and 4-cyanophenol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Hydrolysis: 4-heptylbenzoic acid and 4-cyanophenol.
Reduction: 4-aminophenyl 4-heptylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Cyanophenyl 4-heptylbenzoate has a wide range of applications in scientific research:
Materials Chemistry: Used as a precursor in the synthesis of liquid crystal materials, which are essential in display technologies.
Biological Studies: Employed in the study of molecular interactions and binding affinities due to its unique structural properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 4-octylbenzoate: Similar structure with an octyl group instead of a heptyl group.
4-Cyanophenyl 4-pentylbenzoate: Similar structure with a pentyl group instead of a heptyl group.
Uniqueness
4-Cyanophenyl 4-heptylbenzoate is unique due to its specific heptyl chain length, which influences its physical properties and interactions. The heptyl group provides an optimal balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
(4-cyanophenyl) 4-heptylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUTNYPKHVAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068129 | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38690-76-5 | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanophenyl p-heptylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 7CPB? What is its significance in materials science?
A1: 7CPB, or 4-Cyanophenyl 4-heptylbenzoate, is a thermotropic liquid crystal belonging to the phenyl benzoate family. Its molecular formula is C21H23NO2. These compounds are known to exhibit liquid crystal phases at specific temperature ranges, making them valuable for applications like liquid crystal displays (LCDs). [, , ]
Q2: How does the molecular structure of 7CPB influence its liquid crystal properties?
A2: The rigid, rod-like molecular shape of 7CPB plays a crucial role in its liquid crystalline behavior. [, ] Research using 13C NMR, including Proton-Encoded Local Field (PELF) spectroscopy and Off-Magic-Angle Spinning (OMAS), has been used to investigate the orientation and order parameters of different segments within the 7CPB molecule in its liquid crystal phase. [] This detailed understanding of molecular orientation is essential for optimizing the performance of liquid crystal materials in various applications.
Q3: Has the interaction of 7CPB with other liquid crystals been studied?
A3: Yes, studies have investigated mixtures of 7CPB with other liquid crystals, such as its chain-perfluorinated analog, 7PFCPB. [] These mixtures exhibit interesting phase behavior with changing temperature. For instance, a 1:2 mixture of 7CPB and 7PFCPB showed transitions between different liquid crystal phases (like smectic A) as the temperature varied. [] Understanding these interactions is crucial for developing advanced liquid crystal mixtures with tailored properties.
Q4: Beyond its liquid crystal properties, are there any other notable applications of 7CPB?
A4: Research has explored the use of 7CPB as an isotropic liquid crystal solvent to study hydrogen bond symmetry. [] In a study on hydrogen difluoromaleate monoanion, tetrabutylammonium hydrogen difluoromaleate-(18O) dissolved in 7CPB exhibited equivalent fluorines in its 19F NMR spectra. This observation suggests the existence of a single, symmetric hydrogen bond structure in this specific environment. [] This highlights the potential of 7CPB as a unique solvent system for studying molecular properties and interactions.
Q5: Are there any known crystallographic studies on 7CPB?
A5: While a dedicated crystal structure analysis of 7CPB is not available in the provided research abstracts, a related compound, 4-cyanophenyl 4-pentylbenzoate (CPPB), which differs only in the length of the alkyl chain, has been studied using solid-state 13C NMR. [] This study correlated the solid-state spectral features with the crystalline structure of CPPB and observed conformational and crystallographic effects in the spectra. [] It is plausible that similar analyses could be conducted for 7CPB to gain further insights into its solid-state properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















